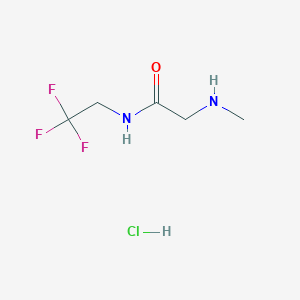

2-(Methylamino)-N-(2,2,2-trifluoroethyl)acetamide;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(Methylamino)-N-(2,2,2-trifluoroethyl)acetamide;hydrochloride is a chemical compound with the molecular formula C4H8ClF3N2O.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylamino)-N-(2,2,2-trifluoroethyl)acetamide;hydrochloride typically involves the reaction of 2,2,2-trifluoroethylamine with methylamine and acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the resulting compound with hydrochloric acid .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with careful monitoring of reaction parameters to ensure consistency and quality .

Análisis De Reacciones Químicas

Types of Reactions

2-(Methylamino)-N-(2,2,2-trifluoroethyl)acetamide;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoroethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as sodium azide or sodium cyanide in polar aprotic solvents.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted amides or other derivatives.

Aplicaciones Científicas De Investigación

Overview

2-(Methylamino)-N-(2,2,2-trifluoroethyl)acetamide; hydrochloride is a chemical compound with the molecular formula C₄H₈ClF₃N₂O. It serves as a significant intermediate in the synthesis of fluralaner, a broad-spectrum veterinary insecticide. This compound is notable for its interactions with gamma-aminobutyric acid (GABA) receptors in insects, making it a subject of interest in pest control research.

Insecticide Development

The primary application of this compound is as an intermediate in the production of fluralaner. Fluralaner acts by interfering with GABA-gated chloride ion channels in insects, leading to potent insecticidal effects while being safe for mammals. This selectivity highlights its potential in developing new pest control agents that minimize resistance issues commonly faced with existing insecticides.

Pharmaceutical Research

Due to its structural features and biological activity, derivatives of 2-(Methylamino)-N-(2,2,2-trifluoroethyl)acetamide; hydrochloride may find applications in pharmaceutical research. Studies indicate that modifications to its structure can enhance biological activity, making it a candidate for further investigation in drug development.

Case Study 1: Interaction with GABA Receptors

Research has demonstrated that 2-(Methylamino)-N-(2,2,2-trifluoroethyl)acetamide; hydrochloride interacts significantly with GABA receptors in insects. This interaction is crucial for understanding its mode of action and efficacy as an insecticide. The ability to modulate ion channel activity positions this compound as a valuable tool in studying new pest control strategies.

Case Study 2: Synthesis Efficiency

A comparative study on various synthesis methods for this compound highlighted the efficiency and cost-effectiveness of using trifluoroethylamine derivatives. The findings suggest that optimizing synthesis routes could enhance production scalability for industrial applications.

| Activity Type | Target Organism/Cell Type | Mechanism of Action | Notes |

|---|---|---|---|

| Insecticidal | Various insect species | GABA receptor modulation | High selectivity for non-target species |

| Pharmaceutical | Potential drug candidates | Structural modifications enhance activity | Further research needed |

Table 2: Synthesis Methods Comparison

| Synthesis Method | Reactants Involved | Yield (%) | Conditions |

|---|---|---|---|

| Reaction with N-phthalyl glycine | Glycine derivative + Trifluoroethylamine | 85 | Mild conditions |

| Direct amination | Trifluoroethylamine + Acetamide | 75 | Room temperature |

Mecanismo De Acción

The mechanism of action of 2-(Methylamino)-N-(2,2,2-trifluoroethyl)acetamide;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The trifluoroethyl group plays a crucial role in modulating the compound’s activity and specificity .

Comparación Con Compuestos Similares

Similar Compounds

- 2-(Methylamino)-N-(2,2,2-trifluoroethyl)acetamide

- 2-(Methylamino)-N-(2,2,2-trifluoroethyl)acetamide;hydrobromide

- 2-(Methylamino)-N-(2,2,2-trifluoroethyl)acetamide;hydroiodide

Uniqueness

2-(Methylamino)-N-(2,2,2-trifluoroethyl)acetamide;hydrochloride is unique due to its specific trifluoroethyl group, which imparts distinct chemical and biological properties. This makes it particularly valuable in research and industrial applications where such characteristics are desired .

Actividad Biológica

2-(Methylamino)-N-(2,2,2-trifluoroethyl)acetamide; hydrochloride is a compound of significant interest in pharmaceutical chemistry due to its biological activity and potential applications in drug development. This article delves into the biological properties, synthesis methods, and applications of this compound, supported by research findings and case studies.

Chemical Structure and Properties

The chemical formula for 2-(Methylamino)-N-(2,2,2-trifluoroethyl)acetamide; hydrochloride is C5H9ClF3N2O with a molecular weight of 170.13 g/mol. The trifluoroethyl group enhances the lipophilicity and metabolic stability of the compound, making it a valuable scaffold in drug design.

The biological activity of this compound is largely attributed to its interaction with neurotransmitter systems. It has been shown to modulate GABAergic activity, which is crucial for maintaining inhibitory neurotransmission in the central nervous system. This modulation can lead to potential anxiolytic and anticonvulsant effects.

Case Studies

- Anticonvulsant Activity : A study demonstrated that derivatives of 2-(Methylamino)-N-(2,2,2-trifluoroethyl)acetamide exhibited significant anticonvulsant properties in animal models. The mechanism was linked to enhanced GABA receptor activity, leading to increased chloride ion influx and hyperpolarization of neurons.

- Insecticidal Applications : The compound serves as an intermediate in the synthesis of fluralaner, a broad-spectrum veterinary insecticide. Fluralaner acts by inhibiting GABA-gated chloride ion channels, disrupting the nervous system function in pests while being safe for mammals .

Synthesis Methods

The synthesis of 2-(Methylamino)-N-(2,2,2-trifluoroethyl)acetamide generally involves several key steps:

- Starting Materials : The process often begins with the reaction of trifluoroethylamine with chloroacetyl chloride.

- Purification : Following synthesis, purification techniques such as ion chromatography are employed to ensure high purity levels (typically >99%) essential for biological applications .

| Step | Reaction | Conditions |

|---|---|---|

| 1 | Trifluoroethylamine + Chloroacetyl Chloride | Base catalysis |

| 2 | Purification via Ion Chromatography | Metrosep C4 Column |

Research Findings

Recent studies have highlighted the importance of the trifluoroethyl moiety in enhancing the pharmacological profile of compounds. Research indicates that compounds containing this group exhibit improved potency against various targets compared to their non-fluorinated analogs .

Propiedades

IUPAC Name |

2-(methylamino)-N-(2,2,2-trifluoroethyl)acetamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9F3N2O.ClH/c1-9-2-4(11)10-3-5(6,7)8;/h9H,2-3H2,1H3,(H,10,11);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AINZZWPTWXYFMS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(=O)NCC(F)(F)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClF3N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.